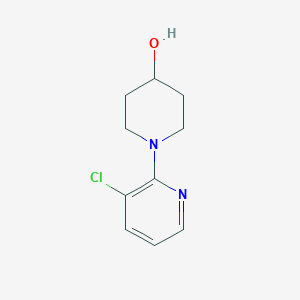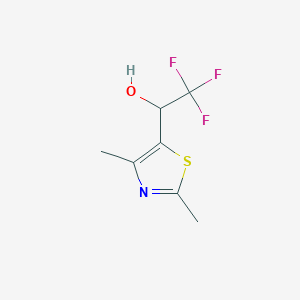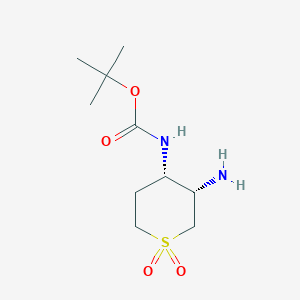
tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate is a chemical compound with the molecular formula C9H18N2O4S It is a derivative of thiopyran, a sulfur-containing heterocycle, and is characterized by the presence of a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (cis-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-YL)carbamate typically involves the reaction of a thiopyran derivative with tert-butyl carbamate. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dioxidotetrahydro group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino position.
Applications De Recherche Scientifique
tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (cis-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-YL)carbamate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (cis-4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate: Similar in structure but differs in the position of the amino group.
Tert-butyl carbamate: Lacks the thiopyran ring and is simpler in structure.
BTTES: A water-soluble ligand used in copper-catalyzed azide-alkyne cycloaddition reactions.
Uniqueness
tert-Butyl((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate is unique due to its specific structural features, including the thiopyran ring and the tert-butyl carbamate group. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H20N2O4S |
|---|---|
Poids moléculaire |
264.34 g/mol |
Nom IUPAC |
tert-butyl N-[(3S,4S)-3-amino-1,1-dioxothian-4-yl]carbamate |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-8-4-5-17(14,15)6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 |
Clé InChI |
POPSAHJDHHOFHE-SFYZADRCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CCS(=O)(=O)C[C@H]1N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



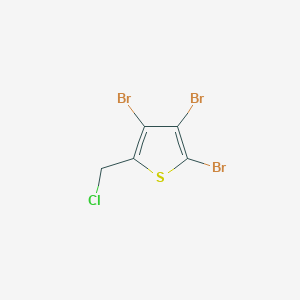
![Benzofuran-2-carboxylic Acid [1-(3,4-dimethoxy-phenyl)-cyclohexylmethyl]-amide](/img/structure/B8617962.png)
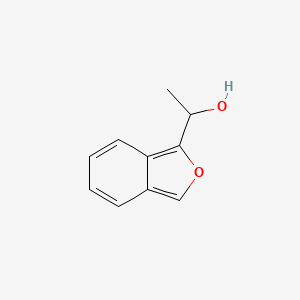
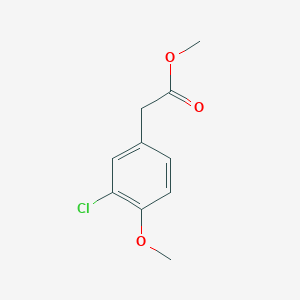

![2-[(4-Bromophenoxy)methyl]-2-methyloxirane](/img/structure/B8617986.png)
![Ethyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate](/img/structure/B8617994.png)

